Diethoxysilane: A Comprehensive Technical Guide on its Chemical Properties and Structure
Diethoxysilane: A Comprehensive Technical Guide on its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethoxysilane (DES) is an organosilicon compound with the chemical formula C₄H₁₂O₂Si. It belongs to the family of alkoxysilanes, which are characterized by the presence of one or more alkoxy groups (-OR) attached to a silicon atom. What makes diethoxysilane particularly significant is its bifunctional nature; it possesses two hydrolyzable ethoxy groups and two reactive silicon-hydride (Si-H) bonds.[1] This dual functionality allows it to participate in two distinct types of chemical reactions: hydrolysis and condensation via the ethoxy groups, and reduction or hydrosilylation reactions via the Si-H bonds.[1] This versatility makes diethoxysilane a valuable reagent and precursor in a wide range of applications, from the synthesis of advanced materials to its use as a selective reducing agent in organic chemistry.
Chemical Structure
The diethoxysilane molecule consists of a central silicon atom covalently bonded to two ethoxy groups (-OCH₂CH₃) and two hydrogen atoms. The silicon atom is sp³-hybridized, resulting in a tetrahedral geometry. The presence of both Si-O and Si-H bonds gives the molecule its unique reactivity. The Si-H bond is weakly polarized, with the hydrogen atom being slightly hydridic, which is the basis for its reducing properties. The ethoxy groups are susceptible to hydrolysis, especially in the presence of acid or base catalysts, which initiates the formation of siloxane polymers.
Physicochemical Properties
The key physicochemical properties of diethoxysilane are summarized in the table below. This data is essential for its safe handling, storage, and application in various experimental setups.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₂O₂Si | [1][2][3] |
| Molecular Weight | 120.22 g/mol | [1][2][3] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 91.2°C at 760 mmHg | [1][2] |
| Flash Point | 9°C | [1][2] |
| Vapor Pressure | 61.6 mmHg at 25°C | [1][2] |
| CAS Number | 18165-68-9 | [1][2] |
| Density | Not available in cited literature | [2][4] |
| Refractive Index | Not available in cited literature | [2] |
Chemical Reactivity and Key Reactions
Diethoxysilane's bifunctionality is the cornerstone of its chemical reactivity. The ethoxy groups provide a pathway for building silicon-oxygen networks, while the silicon-hydride bonds offer opportunities for reduction and addition reactions.
Hydrolysis and Condensation
The hydrolysis of the ethoxy groups in diethoxysilane is a critical first step in processes like sol-gel synthesis and surface modification. This reaction is typically catalyzed by either an acid or a base.[1]
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Under acidic conditions , the hydrolysis is initiated by the protonation of an alkoxy group, making it a better leaving group. The subsequent condensation of the resulting silanol (Si-OH) groups tends to form less branched, more linear, or randomly branched polymer chains.[1]
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Under basic conditions , the mechanism involves the nucleophilic attack of a hydroxide ion on the silicon atom. The condensation of silanolates (SiO⁻) in basic media often leads to more highly branched and cross-linked structures.[1]
The overall process can be represented by a two-step reaction:
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Hydrolysis: (C₂H₅O)₂SiH₂ + 2H₂O → (HO)₂SiH₂ + 2C₂H₅OH
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Condensation: n(HO)₂SiH₂ → [-Si(H)₂-O-]n + nH₂O
Caption: The hydrolysis and condensation pathway of diethoxysilane.
Use as a Reducing Agent
The presence of Si-H bonds allows diethoxysilane to function as a mild and selective reducing agent in organic synthesis.[1] It can be used for the reduction of various functional groups, often in the presence of a Lewis acid or other activators. This makes it a valuable alternative to metal-based hydrides like lithium aluminum hydride or sodium borohydride, especially when higher selectivity is required.
Hydrosilylation
Hydrosilylation is a reaction where the Si-H bond adds across a carbon-carbon double or triple bond. This reaction is a powerful tool for forming carbon-silicon bonds and is widely used in the synthesis of organosilicon compounds and for crosslinking polymers. The reaction typically requires a transition metal catalyst, most commonly based on platinum.
Experimental Protocols
While specific experimental conditions can vary based on the substrate and desired outcome, the following sections provide an overview of the methodologies for key reactions involving diethoxysilane.
General Protocol for Acid-Catalyzed Hydrolysis
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Setup: A reaction vessel equipped with a magnetic stirrer and a means to monitor the reaction (e.g., by spectroscopy) is charged with diethoxysilane and a suitable solvent (e.g., an alcohol or tetrahydrofuran).
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Catalyst Addition: A controlled amount of an acidic catalyst (e.g., hydrochloric acid or acetic acid) dissolved in water is added to the silane solution. The water-to-silane molar ratio is a critical parameter that influences the reaction kinetics.[1]
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Reaction: The mixture is stirred at a controlled temperature. The progress of the hydrolysis and subsequent condensation can be monitored by techniques such as FT-IR spectroscopy (observing the disappearance of Si-H and Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds) or NMR spectroscopy.
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Work-up: Once the desired degree of condensation is achieved, the catalyst can be neutralized, and the resulting polymer can be isolated by removal of the solvent and by-products.
General Protocol for Reduction of a Carbonyl Compound
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Setup: In an inert atmosphere (e.g., under nitrogen or argon), a flask is charged with the carbonyl compound (e.g., an ester or a ketone) and a suitable anhydrous solvent (e.g., dichloromethane or toluene).
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Lewis Acid Addition: A Lewis acid catalyst (e.g., boron trifluoride etherate or indium(III) bromide) is added to the solution.
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Silane Addition: Diethoxysilane is added to the mixture, often dropwise, at a controlled temperature (which can range from room temperature to elevated temperatures depending on the substrate's reactivity).
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Reaction and Quenching: The reaction is stirred until completion, as monitored by techniques like TLC or GC-MS. The reaction is then carefully quenched, typically with an aqueous solution, to hydrolyze any remaining silane and silyl ether intermediates.
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Isolation: The product is isolated through standard organic chemistry work-up procedures, such as extraction and chromatography.
Caption: A generalized experimental workflow for the reduction of a carbonyl compound.
Applications
The unique chemistry of diethoxysilane lends itself to several high-value applications:
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Precursor for Silicon Dioxide (SiO₂) Films: In the microelectronics industry, diethoxysilane is used as a precursor in chemical vapor deposition (CVD) processes to grow high-purity silicon dioxide films, which are essential as insulators and dielectric layers.[1]
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Crosslinking Agent: It is used to crosslink silicone polymers, which enhances the mechanical strength, thermal stability, and chemical resistance of materials like silicone rubbers and resins.[2]
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Surface Modification: Diethoxysilane can be used to modify the surfaces of glass and metals, improving properties such as adhesion and corrosion resistance.[2]
Safety Information
Diethoxysilane is a flammable liquid and should be handled with appropriate safety precautions. It is also sensitive to moisture and can react with water, potentially violently.[2] Therefore, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials. When handling, appropriate personal protective equipment, including safety goggles, gloves, and respiratory protection, should be used. All work should be conducted in a well-ventilated fume hood.
